molecular formula C22H18N4O B5526318 5-methyl-3-phenyl-N'-(2-pyridinylmethylene)-1H-indole-2-carbohydrazide

5-methyl-3-phenyl-N'-(2-pyridinylmethylene)-1H-indole-2-carbohydrazide

Cat. No. B5526318
M. Wt: 354.4 g/mol
InChI Key: ZYKMJRBLUNMCFF-ZVHZXABRSA-N
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Description

5-Methyl-3-phenyl-N'-(2-pyridinylmethylene)-1H-indole-2-carbohydrazide is a compound involved in various chemical reactions and characterizations. Its derivatives have been studied for their crystal structure, quantum mechanical calculations, and potential applications in various fields.

Synthesis Analysis

The compound is synthesized through condensation reactions, as demonstrated in the preparation of its derivatives. For instance, the condensation products of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with ketones like 2-butanone and 3-pentanone have been prepared and characterized (Kaynak et al., 2005).

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using various spectroscopic methods such as UV, IR, NMR, and EI mass spectrometry. Structural analysis through single crystal X-ray diffraction and theoretical calculations (semiempirical PM3 and ab initio RHF/6-31G(d)) have confirmed the structures of these derivatives (Kaynak et al., 2005).

Chemical Reactions and Properties

These compounds display interesting chemical properties, such as rotational restriction about the C–N bond in solution. The 1H NMR spectra of some derivatives have revealed double resonances associated with the alkylidene moieties, indicating complex chemical behavior (Kaynak et al., 2005).

Physical Properties Analysis

The physical properties, including melting points and solubility in various solvents, have been recorded for these compounds. For instance, some derivatives show melting points/decomposition temperature ranges from 156 to >300°C and solubility in DMSO and DMF, but insolubility in water and ethanol (Abubakar et al., 2019).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their interaction with various metals and their potential as ligands in metal complexes. For instance, Fe3+, Co2+, and Cu2+ complexes of the hydrazone ligand derived from these compounds have been prepared and characterized (Abubakar et al., 2019).

properties

IUPAC Name

5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-10-11-19-18(13-15)20(16-7-3-2-4-8-16)21(25-19)22(27)26-24-14-17-9-5-6-12-23-17/h2-14,25H,1H3,(H,26,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKMJRBLUNMCFF-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)N/N=C/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide

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